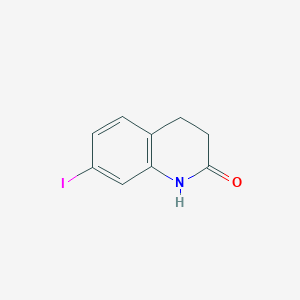
(2-(Thiophen-3-yl)phenyl)methanamine
Vue d'ensemble
Description
“(2-(Thiophen-3-yl)phenyl)methanamine” belongs to the class of organic compounds known as phenylmethylamines . These are compounds containing a phenylmethylamine moiety, which consists of a phenyl group substituted by a methanamine .
Molecular Structure Analysis
The molecular structure of “(2-(Thiophen-3-yl)phenyl)methanamine” is represented by the InChI code1S/C11H11NS/c12-7-9-3-1-2-4-11(9)10-5-6-13-8-10/h1-6,8H,7,12H2 . The molecular weight is 189.28 . Physical And Chemical Properties Analysis
“(2-(Thiophen-3-yl)phenyl)methanamine” has a molecular weight of 189.28 . It is a liquid at room temperature . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Organic Semiconductors
“(2-(Thiophen-3-yl)phenyl)methanamine”: plays a significant role in the development of organic semiconductors . These materials are essential for creating flexible electronic devices. The thiophene moiety within the compound contributes to the semiconductor’s ability to conduct electricity in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). This is due to the thiophene’s ability to stabilize charge-carrier delocalization, which is crucial for efficient charge transport in semiconducting polymers.
Corrosion Inhibitors
In industrial chemistry and material science, thiophene derivatives, including “(2-(Thiophen-3-yl)phenyl)methanamine” , are utilized as corrosion inhibitors . They protect metals and alloys from corrosion by forming a barrier that prevents the interaction between the metal surfaces and corrosive substances. This application is particularly valuable in extending the life of metal structures and components in harsh environments.
Organic Light-Emitting Diodes (OLEDs)
The compound is used in the fabrication of OLEDs . OLED technology is widely used in displays for smartphones, TVs, and monitors due to its ability to produce bright, colorful, and efficient light. The thiophene ring in the compound contributes to the high electron mobility, which is essential for the high performance of OLEDs.
Pharmacological Properties
Thiophene derivatives exhibit a range of pharmacological properties. Compounds like “(2-(Thiophen-3-yl)phenyl)methanamine” have been studied for their potential anticancer, anti-inflammatory, and antimicrobial activities . The structure of thiophene is conducive to interacting with various biological targets, which can be exploited in drug design and development.
Advanced Synthesis Techniques
The compound is involved in advanced synthesis techniques for creating new thiophene derivatives. These methods include the Gewald reaction, which is a condensation reaction used to make aminothiophene derivatives . Such synthetic strategies are fundamental in medicinal chemistry for the development of new therapeutic agents.
Dental Anesthetics
A derivative of thiophene, articaine, which has a similar structure to “(2-(Thiophen-3-yl)phenyl)methanamine” , is used as a dental anesthetic in Europe . It acts as a voltage-gated sodium channel blocker, providing local anesthesia during dental procedures. The thiophene moiety is critical for its pharmacological effect.
Propriétés
IUPAC Name |
(2-thiophen-3-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c12-7-9-3-1-2-4-11(9)10-5-6-13-8-10/h1-6,8H,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLNZSAKQHEICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



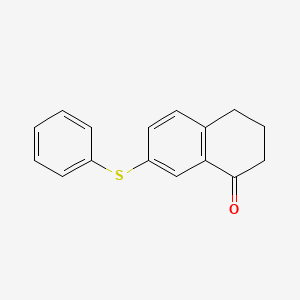

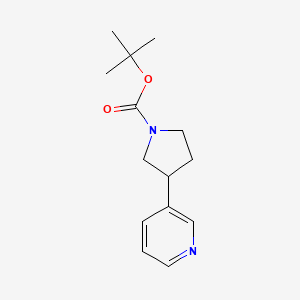
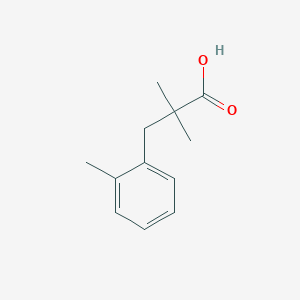

![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B1457133.png)
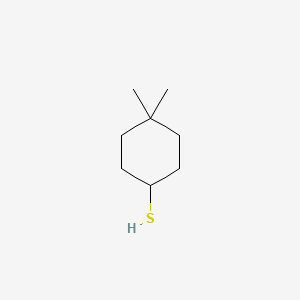
![2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B1457135.png)
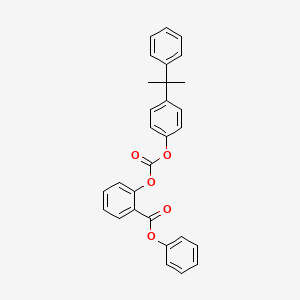
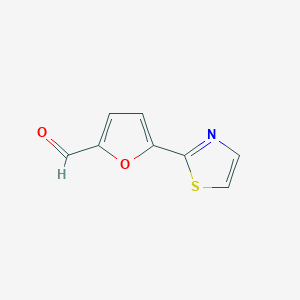
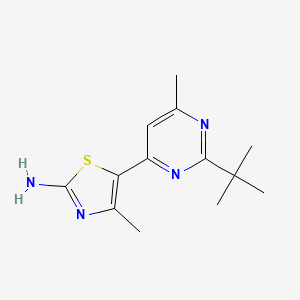
![Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate](/img/structure/B1457142.png)
![2,2-Dimethyl-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1457145.png)
